6,6-二甲基-1,4-二氧杂环戊烷-2-羧酸

描述

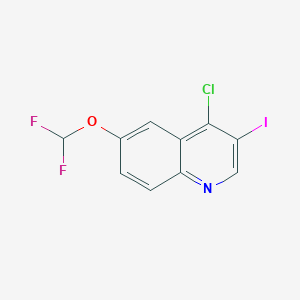

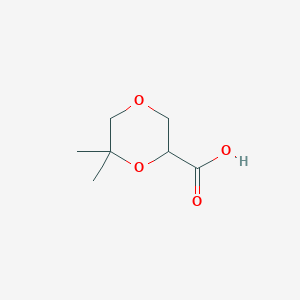

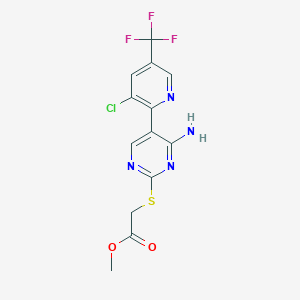

“6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the IUPAC name 6,6-dimethyl-1,4-dioxane-2-carboxylic acid . It has a molecular weight of 160.17 .

Molecular Structure Analysis

The InChI code for “6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is 1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the compound has a cyclic structure with two oxygen atoms forming an ether linkage, and a carboxylic acid group attached to the ring .科学研究应用

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: This compound is utilized in the synthesis of heterocyclic compounds due to its reactivity and stability under various conditions. Methods of Application:

- Synthesis Process: It involves reactions with various nucleophiles under controlled temperatures and pressures. Results Summary: The use of this acid leads to the formation of stable heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Polymer Production

Scientific Field

Polymer Chemistry Application Summary: It serves as a monomer in the production of biodegradable polymers like poly(lactic acid) (PLA). Methods of Application:

- Polymerization: Utilizing catalysts to control the polymerization process for high molar mass PLA synthesis. Results Summary: High-quality PLA is produced, which is used in medical applications, drug delivery systems, and eco-friendly packaging materials .

Drug Precursor Synthesis

Scientific Field

Medicinal Chemistry Application Summary: The acid is a precursor in the synthesis of drug compounds, particularly those with anti-inflammatory and analgesic properties. Methods of Application:

- Ligand Formation: These derivatives serve as ligands for further chemical transformations. Results Summary: The synthesis yields potential drug precursors that can be further modified for specific therapeutic uses .

Catalysis

Scientific Field

Catalytic Chemistry Application Summary: It is used in catalytic processes to produce multi-block copolymers. Methods of Application:

- Reactant in Polymerization: In the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride. Results Summary: The process results in the formation of multi-block polyesters with potential applications in various industrial sectors .

Alkaline Fuel Cell Development

Scientific Field

Energy Technology Application Summary: The acid derivative is used in the design of conductive and stable alkaline exchange membranes (AEMs) for fuel cells. Methods of Application:

- Synthesis of Conductive Polymers: From bromomethylated or chloromethylated polymers. Results Summary: The AEMs show improved power density and stability, enhancing the performance of hydrogen/oxygen alkaline fuel cells .

Antiviral Drug Optimization

Scientific Field

Pharmaceutical Chemistry Application Summary: This compound is involved in the optimization of existing antiviral drugs, such as inhibitors for the SARS-CoV-2 main protease. Methods of Application:

- Drug Redesign: Optimization involves structural modifications to improve potency and specificity. Results Summary: The optimization leads to highly potent inhibitors that are crucial in the treatment of viral infections .

These applications demonstrate the versatility and importance of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in various scientific fields, contributing significantly to advancements in medicine, energy, and materials science. The detailed methods and results highlight the compound’s role in facilitating innovative research and development.

Synthesis of Ketenes

Scientific Field

Organic Chemistry Application Summary: The compound is used in the synthesis of ketenes, which are valuable intermediates in the production of acetoacetic esters and amides. Methods of Application:

- Ketene Generation: Heating the acid under controlled conditions to induce decarboxylation and ketene formation. Results Summary: The ketenes produced are utilized in various organic syntheses, contributing to the creation of complex organic molecules .

Alkylation and Acylation Reactions

Scientific Field

Organic Synthesis Application Summary: It acts as an active methylene compound, participating in alkylation and acylation reactions to form carbon-carbon and carbon-oxygen bonds. Methods of Application:

- Catalytic Conditions: Using bases or Lewis acids as catalysts to promote the reaction with alkyl halides or acyl chlorides. Results Summary: These reactions yield a variety of functionalized compounds, expanding the toolkit for synthetic chemists .

Chemosensor Development

Scientific Field

Analytical Chemistry Application Summary: Derivatives of the acid are used in the design of chemosensors for the detection of metal ions and other analytes. Methods of Application:

- Sensor Fabrication: Incorporating the acid derivatives into a sensor matrix that interacts with specific targets. Results Summary: The sensors exhibit selectivity and sensitivity, providing valuable tools for environmental monitoring and diagnostics .

Advanced Material Synthesis

Scientific Field

Materials Science Application Summary: The acid is a precursor in the synthesis of advanced materials with potential applications in electronics and nanotechnology. Methods of Application:

- Material Fabrication: Employing the acid in various polymerization and cross-linking reactions to create novel materials. Results Summary: The materials developed show promising properties for use in high-performance applications .

Food and Drug Industry

Scientific Field

Food Science and Pharmacology Application Summary: The compound is used in the food and drug industry, possibly as a stabilizer or intermediate. Methods of Application:

- Product Formulation: Integrating the compound into formulations to enhance stability or as a building block for active ingredients. Results Summary: The inclusion of this compound can lead to improved product performance and extended shelf life .

Environmental Science

Scientific Field

Environmental Chemistry Application Summary: The acid’s derivatives are explored for their potential use in environmental remediation processes. Methods of Application:

- Remediation Techniques: Utilizing the compound in processes designed to remove or neutralize pollutants. Results Summary: Preliminary results indicate a potential for these derivatives to aid in the cleanup of contaminated sites .

These additional applications further illustrate the broad utility of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in scientific research and industry, showcasing its role in advancing technology and improving quality of life through various applications.

Exploring further, 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid has a range of additional applications in scientific research:

Surface Functionalization

Scientific Field

Material Chemistry Application Summary: The compound is used for the functionalization of mesoporous silica surfaces with carboxylic groups, enhancing their ability to adsorb proteins. Methods of Application:

- Surface Modification: Reacting Meldrum’s acid with surface silanol groups on silica materials. Results Summary: This modification maintains the porosity and morphology of the silica while enabling it to adsorb biomolecules effectively .

Green Chemistry

Scientific Field

Green Chemistry Application Summary: It is involved in environmentally friendly synthetic methods for preparing thermodynamically partially compatible polymers. Methods of Application:

- One-Pot Synthesis: Utilizing the compound in a one-pot reaction to create polymers with desired characteristics. Results Summary: The method results in the production of polymers that are partially compatible, offering environmental benefits .

Heterocyclic Compound Synthesis

Scientific Field

Organic Chemistry Application Summary: The acid is a valuable reagent in the synthesis of heterocyclic compounds, which are essential in various chemical industries. Methods of Application:

属性

IUPAC Name |

6,6-dimethyl-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFTXJYUCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)